molecular formula C13H8ClN3 B051471 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-78-0

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B051471
CAS No.: 121105-78-0
M. Wt: 241.67 g/mol
InChI Key: AKFXQYMORAUSBD-UHFFFAOYSA-N
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Description

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a sophisticated, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a privileged pyrido[1,2-a]benzimidazole scaffold, a structural motif known for its diverse biological activities. The presence of three distinct reactive sites—a chloro group, a methyl group, and a nitrile group—makes it an exceptionally versatile intermediate for chemical synthesis. Researchers can exploit these sites for various transformations, including nucleophilic aromatic substitution (SNAr) at the chloro position, and further elaboration of the electron-deficient nitrile group into amides, amidines, or tetrazoles. This molecular scaffold is primarily investigated for its potential as a core structure in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. Its mechanism of action, when developed into active pharmaceutical ingredients (APIs), is often associated with targeted protein inhibition through specific hydrogen bonding and hydrophobic interactions facilitated by the planar, aromatic core and its substituents. This high-purity compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel chemical libraries for high-throughput screening.

Properties

IUPAC Name

1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c1-8-6-12(14)17-11-5-3-2-4-10(11)16-13(17)9(8)7-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXQYMORAUSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326705
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121105-78-0
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121105-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS No. 121105-78-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₈ClN₃
  • Molecular Weight : 241.68 g/mol
  • Density : 1.36 g/cm³
  • LogP : 3.32 (indicating moderate lipophilicity)
  • Solubility : Approximately 15.3 µg/mL

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes:

  • FtsZ Inhibition : Recent studies have indicated that derivatives of this compound may act as inhibitors of FtsZ, a protein essential for bacterial cell division. This inhibition can lead to bactericidal effects against various pathogens, including Mycobacterium tuberculosis .
  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Organism Efficacy Reference
FtsZ InhibitionMycobacterium tuberculosisIC₅₀ = 12 µM
AntimicrobialVarious bacterial strainsBroad-spectrum activity
CytotoxicityCancer cell lines (various)IC₅₀ values range from 10 µM to 50 µM

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC₅₀ values suggesting moderate cytotoxicity that warrants further investigation for potential therapeutic applications.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of benzimidazole, including 1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit significant antiviral properties. For instance:

  • Hepatitis B Virus (HBV) : Research has shown that certain benzimidazole derivatives can inhibit HBV replication. A high-throughput screening identified compounds with EC50 values indicating effective inhibition of HBV surface antigen secretion and virion production .
  • Hepatitis C Virus (HCV) : Compounds related to this structure have demonstrated potent activity against HCV, with some derivatives achieving low nanomolar EC50 values, suggesting their potential as therapeutic agents against liver diseases caused by viral infections .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Benzimidazole derivatives are known for their ability to interact with DNA and inhibit cell proliferation:

  • Mechanism of Action : Many benzimidazole derivatives induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of the cell cycle .
  • Case Studies : Specific studies have reported that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Anti-inflammatory Properties

Benzimidazole derivatives have also been investigated for their anti-inflammatory effects:

  • Cyclooxygenase Inhibition : Some studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests a potential application in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can lead to various derivatives with enhanced biological activity. The ability to modify the structure allows researchers to tailor compounds for specific therapeutic targets.

CompoundActivityReference
This compoundAntiviral (HBV/HCV)
Benzimidazole Derivative ACytotoxicity against cancer cells
Benzimidazole Derivative BCOX inhibition

Comparison with Similar Compounds

Key Observations :

  • Chlorine Reactivity: The chlorine at position 1 in the target compound allows facile substitution with amines (e.g., ethanolamine in compound 11 ), alcohols, and heterocycles, enabling diverse functionalization.
  • Oxo Derivatives : Compounds like 3i (1-oxo) and 9 (1,3-dichloro) exhibit altered electronic profiles due to electron-withdrawing groups, influencing solubility and biological activity .
  • Steric Effects: Bulkier substituents (e.g., cyclohexylamino in ) reduce reactivity but enhance target specificity in biological systems.

Physicochemical Properties

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Elemental Analysis (C/H/N) Reference
1-Chloro-3-methyl derivative Not reported C≡N: ~2212, C-Cl: ~700 C: ~63.27%, H: ~4.60%, N: ~19.68%*
1-(2-Hydroxyethyl)amino-3-methyl (11) 286 3423 (OH), 3256 (NH), 2212 (C≡N) C: 67.89%, H: 5.39%, N: 21.25%
2-(4-Fluorobenzyl)-3-methyl-1-oxo (3i) Not reported C≡N: ~2212, C=O: ~1630 HRMS: 332.1203 [M+H]⁺
1-Bis(2-chloroethyl)amino derivative (17) Not reported C≡N: ~2212, C-Cl: ~700 C: 66.01%, H: 5.94%, N: 18.31%

*Calculated for C₁₅H₁₃ClN₄ .

Key Observations :

  • Nitrile Group : The C≡N stretch at ~2212 cm⁻¹ is consistent across derivatives .
  • Hydrogen Bonding: Hydroxyethylamino (11) and oxo (3i) derivatives show additional IR peaks (OH, NH, C=O), enhancing solubility in polar solvents .
  • Halogen Effects : Chlorine and fluorine substituents increase molecular weight and lipophilicity, impacting bioavailability .

Key Observations :

  • Anticancer Potential: Hydroxyethylamino and bis-chloroethylamino derivatives (11, 17) show promise in targeting cancer cells via DNA interaction .
  • Anti-TB Activity : Fluorobenzyl and chlorophenyl derivatives (e.g., 3i) exhibit potent activity against multidrug-resistant TB strains .
  • Fluorescence Applications : The target compound’s chlorine atom enables its use in synthesizing fluorescent brighteners for textiles .

Commercial and Industrial Relevance

Compound Name Availability (Price) Supplier Reference
1-Chloro-3-methyl derivative 100 mg: €117; 250 mg: €183 CymitQuimica
1-[4-(4-Methoxybenzyl)-piperazinyl] derivative 10 mg: $29.8 Sigma-Aldrich

Key Observations :

  • The target compound is commercially available for research use, reflecting its industrial demand .
  • Specialty derivatives (e.g., piperazinyl analogs) are sold at premium prices due to their niche applications in drug discovery .

Preparation Methods

Synthesis of 1H-Benzimidazole-2-Acetonitrile

The foundational step involves fusing o-phenylenediamine with cyanoacetate at elevated temperatures (180–200°C). This reaction forms 1H-benzimidazole-2-acetonitrile, a critical precursor for subsequent pyrido ring formation.

Reaction Profile

  • Reactants : o-phenylenediamine, ethyl cyanoacetate

  • Conditions : Solvent-free fusion

  • Yield : 70–80%

Pyrido Ring Formation

Condensation of 1H-benzimidazole-2-acetonitrile with ethyl acetoacetate in acetic acid introduces the pyrido ring. The methyl group from ethyl acetoacetate occupies position 3, while the nitrile group remains at position 4.

Optimized Parameters

  • Catalyst : Ammonium acetate

  • Temperature : Reflux (110–120°C)

  • Time : 12–16 hours

  • Yield : 60–70%

Chlorination Strategies

Direct Chlorination Using POCl₃

The hydroxyl group at position 1 of 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is replaced with chlorine via refluxing with POCl₃. This method achieves high regioselectivity and purity.

Procedure

  • Reagents : POCl₃ (excess), catalytic DMF

  • Solvent : Toluene or dichloromethane

  • Temperature : 90–100°C

  • Time : 4–6 hours

  • Yield : 85–90%

Alternative Chlorinating Agents

While POCl₃ is predominant, thionyl chloride (SOCl₂) and oxalyl chloride [(COCl)₂] have been explored under milder conditions (40–60°C), though with lower yields (70–75%).

Optimization and Yield Improvement

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates during chlorination, while non-polar solvents improve product isolation.

Catalytic Additives

Lewis acids (e.g., AlCl₃) and bases (e.g., triethylamine) modulate reactivity, reducing side reactions and improving yields by 10–15%.

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Methyl protons at δ 2.55 ppm (singlet), aromatic protons between δ 7.2–8.6 ppm.

  • ¹³C NMR : Nitrile carbon at δ 118 ppm, pyrido carbons at δ 145–160 ppm.

Infrared (IR) Spectroscopy

  • C≡N Stretch : 2,220 cm⁻¹.

  • C-Cl Stretch : 750 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 242.0481 (calculated: 242.0484) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

The compound is typically synthesized via multicomponent reactions (MCRs) or nucleophilic substitution. For example, pyrido[1,2-a]benzimidazole derivatives can be synthesized using heterocyclic ketene aminals and aromatic aldehydes in a one-pot MCR, yielding high-purity products without complex purification . Substitution at the 1-position (e.g., chlorine introduction) often involves reacting intermediates like 7a (3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile) with nucleophiles (e.g., thiophenols, amines) in DMF under reflux (80–100°C, 4–6 h), followed by flash chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity (e.g., δH 2.55 ppm for methyl groups in 8d) .
  • IR spectroscopy to identify functional groups (e.g., nitrile stretch at ~2220 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ peaks matching calculated values within 0.1 m/z) .
  • Melting point analysis to assess purity (e.g., sharp melting ranges such as 244–246°C for 8d) .

Q. What safety protocols are recommended for handling this compound?

Store in tightly sealed containers in a cool, dry, well-ventilated area away from ignition sources. Use PPE (gloves, lab coat, goggles) and avoid inhalation/ingestion. Incompatibilities include strong oxidizing agents, though specific hazards are not fully characterized .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted derivatives?

Variables to optimize include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature : Heating at 80–100°C accelerates reactivity but may require reflux to prevent solvent loss .
  • Molar ratios : Excess nucleophiles (1.5–2.0 equiv) drive substitutions to completion (e.g., 72% yield for 8d vs. 85% for 8e with n-butylamine) .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) resolves closely related byproducts, while recrystallization (acetone/ethanol) improves purity for crystalline derivatives .

Q. What strategies address contradictions in substituent effects on biological activity?

For anticancer applications, substituents at the 1-position (e.g., hydroxyl, chloro, or amino groups) influence activity. For example:

  • Chloro derivatives (e.g., compound 12) may enhance cytotoxicity via electrophilic interactions with biomolecular targets .
  • Hydrophilic groups (e.g., hydroxyethyl in compound 11) improve solubility but may reduce membrane permeability. Cross-comparative assays (e.g., IC₅₀ values against tumor cell lines) are critical to resolve structure-activity discrepancies .

Q. How can mechanistic insights guide the design of novel derivatives?

The formation of pyrido[1,2-a]benzimidazoles likely proceeds via enamine intermediates or cyclocondensation pathways. For example, MCRs involving 2-(nitromethylene)-dihydrobenzimidazole and aldehydes suggest a stepwise mechanism: (1) Knoevenagel condensation, (2) cyclization, and (3) tautomerization . Monitoring intermediates via TLC or in situ NMR can validate mechanistic hypotheses and inform derivative design .

Q. What purification challenges arise during scale-up, and how are they mitigated?

Scaling reactions often increases byproduct formation due to prolonged heating or incomplete mixing. Solutions include:

  • Dry-loading silica gel with Celite for column chromatography to manage viscous crude mixtures .
  • Gradient elution (e.g., 0–25% ethyl acetate in cyclohexane) to separate nonpolar impurities .
  • Recrystallization solvent selection : DMF/ethanol mixtures optimize crystal growth for polar derivatives .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield divergent outcomes for structurally related compounds?

Example: Compound 8d (65% yield) vs. 8e (85% yield) in . The discrepancy stems from:

  • Nucleophile reactivity : p-Chlorothiophenol (8d) is less nucleophilic than n-butylamine (8e), slowing substitution kinetics.
  • Steric effects : Bulky arylthio groups (8d) may hinder reaction progress compared to linear alkylamines (8e).
  • Workup differences : Precipitation (8e) vs. chromatography (8d) affects recovery efficiency .

Methodological Recommendations

  • For mechanistic studies, use deuterated solvents (e.g., DMSO-d₆) to track reaction progress via ¹H NMR .
  • For biological screening, prioritize derivatives with balanced lipophilicity (LogP 2–4) to optimize bioavailability .
  • Employ HPLC-MS for purity assessment >98% in pharmacological studies .

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